2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)

Beschreibung

BenchChem offers high-quality 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C99H162N16O48 |

|---|---|

Molekulargewicht |

2344.4 g/mol |

IUPAC-Name |

2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[1-carboxy-5-(2,4-dinitroanilino)pentyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-(2,4-dinitroanilino)hexanoic acid |

InChI |

InChI=1S/C99H162N16O48/c116-91(106-85(97(122)123)7-1-4-19-100-82-13-10-79(110(128)129)73-88(82)113(134)135)16-25-140-31-37-146-43-49-152-55-61-158-67-70-161-64-58-155-52-46-149-40-34-143-28-22-103-94(119)76-109(77-95(120)104-23-29-144-35-41-150-47-53-156-59-65-162-71-68-159-62-56-153-50-44-147-38-32-141-26-17-92(117)107-86(98(124)125)8-2-5-20-101-83-14-11-80(111(130)131)74-89(83)114(136)137)78-96(121)105-24-30-145-36-42-151-48-54-157-60-66-163-72-69-160-63-57-154-51-45-148-39-33-142-27-18-93(118)108-87(99(126)127)9-3-6-21-102-84-15-12-81(112(132)133)75-90(84)115(138)139/h10-15,73-75,85-87,100-102H,1-9,16-72,76-78H2,(H,103,119)(H,104,120)(H,105,121)(H,106,116)(H,107,117)(H,108,118)(H,122,123)(H,124,125)(H,126,127) |

InChI-Schlüssel |

SDESPTXIMGVOAK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CN(CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline): A Trivalent Hapten for Advanced Immunological Research

This guide provides a comprehensive technical overview of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline), a sophisticated trivalent hapten designed for precise applications in immunology and drug development. We will delve into its molecular architecture, a plausible synthetic strategy, its key physicochemical properties, and its primary application in mediating the controlled aggregation of antibodies. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this powerful research tool.

Introduction: A Multi-faceted Molecular Tool for Interrogating Antibody Interactions

2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is a rationally designed synthetic molecule that serves as a trivalent hapten.[1][2][3] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[4][5] The defining feature of this particular hapten is its trivalent nature, meaning it possesses three recognition motifs—in this case, 2,4-dinitrophenyl (DNP) groups—allowing it to simultaneously bind to and cross-link multiple antibody molecules.[6][7] Specifically, it is known to aggregate monoclonal anti-2,4-DNP IgG antibodies.[2][3]

The molecular structure is a testament to meticulous chemical engineering, comprising three key components:

-

A Nitrilotriacetic Acid (NTA) Core: This central scaffold provides a rigid, tripodal structure from which the three hapten-bearing arms extend. The use of NTA and its derivatives is well-established in bioconjugation for creating multivalent constructs.[8][9]

-

Octaethylene Glycol (EG8) and Lysine Spacers: Each arm contains a flexible octaethylene glycol (EG8) linker and a lysine residue. These spacers are crucial for several reasons. The PEG linkers enhance the molecule's aqueous solubility and biocompatibility, mitigating the hydrophobicity of the DNP groups.[10][11][12][13] They also provide the necessary spatial separation and flexibility for the DNP haptens to access the binding sites of antibody molecules without significant steric hindrance.[7]

-

Three 2,4-Dinitroaniline (DNP) Haptens: DNP is a classic and well-characterized hapten widely used in immunological studies to elicit and study antibody responses.[6][14] Its presence at the terminus of each arm allows for specific recognition by anti-DNP antibodies.

This unique trivalent architecture enables the formation of well-defined, stable complexes with antibodies, making it an invaluable tool for studying antibody aggregation, multivalency effects in immunology, and for the development of novel immunodiagnostics and therapeutics.[6][7]

Synthesis and Characterization: A Plausible Synthetic Pathway

Proposed Synthetic Workflow

The synthesis can be envisioned in three main stages:

-

Synthesis of the DNP-Lys-EG8 Arm: This involves the protection of a lysine residue, followed by coupling to an activated octaethylene glycol linker, and finally, the attachment of the 2,4-dinitroaniline hapten.

-

Activation of the Nitrilotriacetic Acid Core: The carboxylic acid groups of the NTA core are activated to facilitate amide bond formation.

-

Coupling and Deprotection: The activated NTA core is reacted with three equivalents of the DNP-Lys-EG8 arm, followed by the removal of any protecting groups to yield the final product.

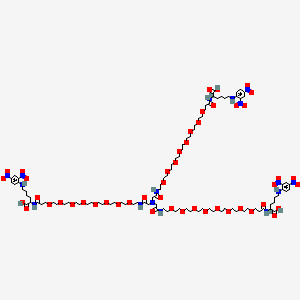

Caption: A plausible synthetic workflow for 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline).

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Activated DNP-Lysine Intermediate

-

Protect the α-amino group of L-lysine with a Fmoc group and the ε-amino group with a Boc group.

-

React Fmoc-Lys(Boc)-OH with 1-fluoro-2,4-dinitrobenzene (DNFB) in the presence of a mild base (e.g., sodium bicarbonate) to attach the DNP group to the ε-amino group. This reaction is a classical method for DNP labeling of amines.

-

Activate the carboxylic acid of the resulting Fmoc-Lys(DNP)-OH using a carbodiimide coupling agent such as EDC in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester.

Step 2: Synthesis of the Amino-EG8 Linker

-

Start with a commercially available mono-amino, mono-hydroxyl octaethylene glycol (NH2-EG8-OH).

Step 3: Coupling of DNP-Lysine to the EG8 Linker

-

React the Fmoc-Lys(DNP)-NHS ester from Step 1 with NH2-EG8-OH in an appropriate solvent (e.g., DMF) with a non-nucleophilic base like DIEA.

-

Remove the Fmoc protecting group using piperidine to yield the free α-amino group of the lysine residue, resulting in NH2-Lys(DNP)-NH-EG8-OH.

Step 4: Final Assembly

-

Activate the three carboxylic acid groups of nitrilotriacetic acid using EDC/NHS to form the NTA-tris-NHS ester.

-

React the NTA-tris-NHS ester with three equivalents of the NH2-Lys(DNP)-NH-EG8-OH intermediate from Step 3.

-

Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: The final product should be characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its structure. Purity would be assessed by analytical RP-HPLC.

Physicochemical Properties

The physicochemical properties of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) are a composite of its constituent parts.

| Property | Value / Description | Rationale / Reference |

| Molecular Formula | C84H126N18O36 (Example) | Based on a plausible structure. The exact formula may vary slightly based on the precise EG linker. |

| Molecular Weight | ~2000 g/mol (Estimated) | Calculated based on the constituent parts. |

| Appearance | Yellowish solid or oil | The DNP groups impart a characteristic yellow color.[15] |

| Solubility | Soluble in aqueous buffers (e.g., PBS, Tris) and polar organic solvents (e.g., DMSO, DMF). | The multiple octaethylene glycol (EG8) chains significantly enhance water solubility.[10][11][16] |

| UV-Vis Absorbance | λmax ≈ 360 nm and a shoulder at ~450 nm in aqueous solution. | Characteristic absorbance of the 2,4-dinitrophenyl group. The exact maxima may shift slightly upon conjugation.[14][17] |

| Stability | Stable under typical physiological conditions (pH 6-8). May be sensitive to strong reducing agents. | The amide and ether linkages are generally stable. The nitro groups of DNP can be reduced.[18] |

| Purity | >95% (as determined by HPLC) | For use in quantitative biological assays, high purity is essential. |

Applications in Research: Probing Antibody Aggregation

The primary and most powerful application of this trivalent hapten is in the controlled and specific aggregation of anti-DNP antibodies.[2][3] This has significant implications for several areas of research.

Mechanism of Antibody Aggregation

An IgG antibody has two identical antigen-binding sites (Fab regions). A trivalent hapten can cross-link multiple IgG molecules, leading to the formation of soluble or insoluble immune complexes. The stoichiometry and size of these complexes depend on the relative concentrations of the hapten and the antibody. Studies with similar trivalent haptens have shown the formation of stable, well-defined aggregates, such as bicyclic trimers (three IgGs and two trivalent haptens).[6][7]

Caption: Schematic of a trivalent hapten cross-linking three IgG molecules.

Experimental Workflow: Monitoring Antibody Aggregation

A common method to study hapten-induced antibody aggregation is through dynamic light scattering (DLS) or size-exclusion chromatography (SEC).

Protocol: DLS Analysis of Antibody Aggregation

-

Preparation of Reagents:

-

Prepare a stock solution of monoclonal anti-DNP IgG in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL. Filter the solution through a 0.22 µm filter.

-

Prepare a stock solution of the trivalent hapten in the same buffer. The concentration should be determined based on the desired molar ratio to the antibody.

-

-

DLS Measurement of Antibody Alone:

-

Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

Measure the hydrodynamic radius (Rh) of the anti-DNP IgG solution alone. This will serve as the baseline for the monomeric antibody.

-

-

Initiation of Aggregation:

-

Add a specific volume of the trivalent hapten stock solution to the antibody solution to achieve the desired molar ratio (e.g., 2:3 hapten to antibody). Mix gently.

-

-

Time-Course DLS Measurements:

-

Immediately begin acquiring DLS data at regular intervals (e.g., every 5 minutes) for a specified duration (e.g., 2 hours).

-

-

Data Analysis:

-

Analyze the DLS data to determine the change in the average hydrodynamic radius and the size distribution of particles over time. An increase in Rh indicates the formation of aggregates.

-

Conclusion: A Precision Tool for Immunological Insight

2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) represents a class of highly specialized reagents that provide researchers with unparalleled control over antibody-antigen interactions. Its rational design, incorporating a rigid core, flexible and solubilizing linkers, and specific hapten motifs, allows for the formation of defined, stable immune complexes. This capability is crucial for advancing our understanding of the principles of multivalency, the kinetics and thermodynamics of immune complex formation, and for the development of novel platforms for diagnostics and targeted drug delivery. As a Senior Application Scientist, I can attest that the thoughtful application of such well-designed molecular tools is fundamental to pushing the boundaries of immunological and biomedical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hapten - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. A synthetic trivalent hapten that aggregates anti-2,4-DNP IgG into bicyclic trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Synthetic Trivalent Hapten that Aggregates Anti-2,4-DNP IgG into Bicyclic Trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile synthesis of multivalent nitrilotriacetic acid (NTA) and NTA conjugates for analytical and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. chempep.com [chempep.com]

- 12. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. purepeg.com [purepeg.com]

- 14. Differences in spectral properties and tryptophan content among rabbit anti-2,4-dinitrophenyl antibodies of the gamma G-immunologbulin class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Resonance Raman spectroscopic studies of 2,4-dinitrophenyl hapten-antibody interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dinitroaniline - Wikipedia [en.wikipedia.org]

A Technical Guide to the Mechanism of Action of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline): A Trivalent Hapten for Immunological Research

This guide provides an in-depth exploration of the molecular structure and mechanism of action of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline), a sophisticated synthetic molecule designed for precise applications in immunology. We will dissect its core components, elucidate the principles of multivalency that govern its function, and detail the cellular signaling cascades it triggers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound as a tool for studying antibody-mediated immune responses.

Introduction: A Precision Tool for Probing Immune Activation

2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is a synthetic, trivalent hapten.[1][2] Haptens are small molecules that can elicit an immune response only when attached to a larger carrier molecule. However, when presented in a multivalent format, these haptens can directly engage and crosslink antibodies, making them powerful tools for studying the activation of immune cells in vitro and in vivo.

The subject of this guide is a rationally designed molecule built to present three 2,4-dinitrophenyl (DNP) groups—a classic, well-characterized hapten—on a flexible, precisely spaced scaffold.[3] Its primary mechanism of action is the aggregation of anti-DNP antibodies, which, when bound to receptors on the surface of immune cells like mast cells, basophils, or B cells, initiates a potent intracellular signaling cascade. This process mimics the initial stages of an allergic or humoral immune response, providing a controlled system for investigating cellular activation, degranulation, and other downstream effects. The design principles are similar to other synthetic trivalent haptens that have been demonstrated to form stable, well-defined aggregates with immunoglobulins.[4][5][6]

Table 1: Molecular Components and Their Respective Functions

| Component | Chemical Identity | Core Function |

| Haptenic Group | 2,4-Dinitroaniline (DNP) | The immunogenic determinant; specifically recognized and bound by the Fab region of anti-DNP antibodies. |

| Central Scaffold | 2,2',2''-Nitrilotriacetic Acid (NTA) Core | Provides the trivalent (three-armed) structure, enabling the simultaneous presentation of three DNP groups. |

| Linker Arm | Ethylene Glycol (EG8) & Lysine (Lys) | Confers flexibility and optimal spacing between DNP groups, crucial for spanning and crosslinking multiple antibodies.[5] |

Molecular Architecture and the Principle of Multivalency

The efficacy of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is a direct result of its unique molecular architecture. Each component is chosen to fulfill a specific role in achieving the controlled crosslinking of antibodies.

-

The DNP Hapten: The 2,4-dinitrophenyl group is the "key" that fits the "lock" of the anti-DNP antibody's antigen-binding site. It is immunologically inert on its own but becomes a potent activator when presented multivalently.

-

The Trivalent Scaffold: A central nitrilotris core acts as a branching point, from which three identical arms extend. Trivalency is a critical design feature. While a bivalent hapten can link two antibodies, a trivalent structure can create a more complex and stable lattice of antibody aggregates, leading to a more robust and sustained signaling response.[4][7]

-

The Flexible Linker: Each DNP group is connected to the central core via a long, flexible linker composed of an octaethylene glycol (EG8) chain and a lysine residue. This linker is not merely a spacer; its length and flexibility are precisely engineered. The linker allows the DNP groups to adopt the necessary spatial orientation to bridge the antigen-binding sites of adjacent antibodies, which may be several nanometers apart on a cell surface.[5]

Caption: Simplified molecular architecture of the trivalent DNP hapten.

Core Mechanism of Action: IgE Receptor Crosslinking and Mast Cell Activation

The most well-characterized mechanism of action for multivalent DNP haptens involves the activation of mast cells and basophils, key effector cells in allergic responses. This process is initiated by the crosslinking of Immunoglobulin E (IgE) antibodies bound to their high-affinity receptors, FcεRI.

-

Sensitization: In an experimental setting, mast cells are first "sensitized" by incubating them with monoclonal anti-DNP IgE. These antibodies bind to the FcεRI receptors, arming the cell for activation but not yet triggering it.[8]

-

Crosslinking: Upon introduction, the trivalent hapten binds to the antigen-binding sites of the cell-bound IgE molecules. Its three arms allow it to simultaneously bind and bridge multiple IgE-FcεRI complexes, pulling them into close proximity. This receptor aggregation is the critical initiating event.[9]

-

Signal Initiation: The clustering of FcεRI receptors brings the associated Src family kinase, Lyn, into position to phosphorylate the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) located on the β and γ subunits of the receptor complex.

-

Signal Amplification: Phosphorylated ITAMs serve as docking sites for Spleen Tyrosine Kinase (Syk). The recruitment and subsequent activation of Syk is a pivotal amplification step, leading to the phosphorylation of numerous downstream targets.

-

Signalosome Formation and Downstream Pathways: Activated Syk phosphorylates key adaptor proteins, such as the Linker for Activation of T-cells (LAT), leading to the formation of a multi-protein signaling complex or "signalosome." This complex activates major signaling pathways, including:

-

PLCγ Pathway: Leads to the generation of IP₃ and DAG, causing a rapid increase in intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC).

-

MAPK Pathway: Activates ERK, JNK, and p38, which regulate the transcription of inflammatory cytokines.

-

-

Cellular Response (Degranulation): The rise in intracellular calcium is the primary trigger for degranulation—the fusion of pre-formed cytoplasmic granules with the cell membrane and the release of their contents, including histamine, serotonin, and proteases. This results in the rapid physiological effects associated with an allergic reaction.[10][11]

Caption: Signaling cascade initiated by trivalent hapten-mediated crosslinking of IgE receptors.

Experimental Protocol: In Vitro Mast Cell Activation Assay

This protocol describes a standard method to quantify the bioactivity of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) by measuring the degranulation of a mast cell line. The rat basophilic leukemia (RBL-2H3) cell line is a widely accepted model for these studies as it expresses high levels of FcεRI and degranulates reliably upon stimulation.[8]

Workflow Overview

Caption: Experimental workflow for the Mast Cell Activation Test (MAT).

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 96-well flat-bottom tissue culture plate at a density of 1.5 x 10⁵ cells/well in 100 µL of media and allow them to adhere overnight.

-

-

Cell Sensitization:

-

The following day, gently remove the culture medium.

-

Add 50 µL of fresh medium containing 0.5-1.0 µg/mL of monoclonal anti-DNP IgE to each well.

-

Incubate overnight at 37°C. This step allows the IgE to bind firmly to the FcεRI receptors on the cell surface.

-

-

Stimulation with Trivalent Hapten:

-

Prepare a stock solution of the trivalent hapten in a suitable buffer (e.g., Tyrode's buffer). Create a serial dilution series (e.g., from 1 µM to 0.01 nM).

-

Gently wash the sensitized cells twice with 100 µL of Tyrode's buffer to remove unbound IgE.

-

Add 50 µL of the hapten dilutions to the appropriate wells. Include a "no hapten" negative control (buffer only) and a "total release" positive control (buffer with 0.5% Triton X-100).

-

Incubate for 1 hour at 37°C.

-

-

Quantification of Degranulation (β-Hexosaminidase Assay):

-

Rationale: β-hexosaminidase is an enzyme stored in mast cell granules and is co-released with histamine upon degranulation. Its enzymatic activity is easily measured colorimetrically and serves as a reliable proxy for the extent of degranulation.

-

After incubation, centrifuge the plate at 200 x g for 5 minutes.

-

Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate. This contains the released enzyme.

-

To the remaining cell pellets in the original plate, add 50 µL of Tyrode's buffer containing 0.5% Triton X-100 to lyse the cells and release the remaining intracellular enzyme. After 10 minutes, transfer 25 µL of this lysate to another new 96-well plate.

-

Prepare the substrate solution: 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer, pH 4.5.

-

Add 50 µL of the substrate solution to all wells containing supernatant and lysate samples.

-

Incubate at 37°C for 1-2 hours, or until a yellow color develops.

-

Stop the reaction by adding 150 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of degranulation for each well using the following formula: % Degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) x 100

-

Plot the % Degranulation against the log of the hapten concentration to generate a dose-response curve.

-

Table 2: Representative Data from a Mast Cell Activation Assay

| Hapten Concentration (nM) | Mean % Degranulation | Standard Deviation |

| 100 | 85.2 | 4.1 |

| 10 | 81.5 | 3.8 |

| 1 | 65.7 | 5.5 |

| 0.1 | 22.3 | 2.9 |

| 0.01 | 5.1 | 1.2 |

| 0 (Buffer Control) | 2.5 | 0.8 |

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is a highly specific and potent immunological tool whose mechanism of action is rooted in the fundamental principles of multivalency and receptor crosslinking. By presenting three DNP haptens on a flexible, optimized scaffold, it efficiently aggregates cell-surface antibodies, triggering well-defined intracellular signaling cascades that lead to robust cellular activation. Its utility in controlled in vitro systems, such as the mast cell activation test, allows for the quantitative study of immune cell sensitivity, signaling pathways, and the screening of potential immunomodulatory compounds. Understanding its precise mechanism of action is key to leveraging its full potential in advancing immunological research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. synabs.be [synabs.be]

- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 5. A Synthetic Trivalent Hapten that Aggregates Anti-2,4-DNP IgG into Bicyclic Trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A synthetic trivalent hapten that aggregates anti-2,4-DNP IgG into bicyclic trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalently cross-linked immune complexes prepared with multivalent cross-linking antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cross-linking of IgE-receptor complexes at the cell surface: synthesis and characterization of a long bivalent hapten that is capable of triggering mast cells and rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degranulation of in vitro differentiated mast cells stimulated by two monoclonal IgE specificities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Different activation signals induce distinct mast cell degranulation strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Multi-Technique Approach to the Structural Elucidation of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline): A Technical Guide

An in-depth technical guide by a Senior Application Scientist

Introduction: Deconstructing a Complex Macromolecule

The molecule at the center of our investigation, 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline), is a purpose-built macromolecule with a distinct, hierarchical architecture. Such structures, often classified as dendrimers or dendrons, are characterized by a central core, repeating branch units, and terminal functional groups.[1][2][3][4] A thorough analysis begins with understanding its constituent parts:

-

The Core: A nitrilotriacetic acid-derived core provides a central nitrogen atom, acting as the trivalent anchor point from which the three arms radiate.

-

The Linker: Each arm incorporates an octaethylene glycol (EG8) chain. This flexible, hydrophilic spacer is critical for ensuring adequate separation between the arms and influencing the molecule's overall solubility and hydrodynamic radius.

-

The Connector: A lysine (Lys) residue bridges the EG8 linker and the terminal hapten. The use of an amino acid introduces specific stereochemistry and provides defined points of articulation.

-

The Terminus: Each arm is capped with a 2,4-dinitroaniline (DNP) group. This moiety is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier, making the parent molecule a potent tool for immunological research.[5][6]

The analytical challenge presented by this molecule is threefold: its high molecular weight, its potential for aggregation, and its conformational flexibility. No single technique can provide a complete structural picture. Therefore, we must employ a multi-modal approach, where the results from each analysis corroborate and build upon the others. The logical workflow for this process is outlined below.

Chapter 1: Foundational Purity Analysis with High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Before committing resources to advanced structural techniques, it is imperative to confirm the purity and homogeneity of the synthesized compound. HPLC is the industry-standard method for this purpose due to its high resolution, reproducibility, and quantitative accuracy.[7][8] For a molecule of this complexity, a dual-method approach is scientifically robust. Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity and is excellent for identifying small-molecule impurities or precursors. Concurrently, Size-Exclusion Chromatography (SEC-HPLC) separates based on hydrodynamic volume, making it the ideal choice for detecting high-molecular-weight aggregates or unwanted oligomers.[7]

Experimental Protocol: RP-HPLC Purity Assessment

-

System Preparation: Equilibrate an HPLC system (e.g., Agilent 1260 Infinity II or equivalent) with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to 345 nm (for the DNP chromophore).

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak area of the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total peak area. A purity level of >95% is typically required for subsequent analyses.

Data Presentation: Expected HPLC Results

| Parameter | RP-HPLC | SEC-HPLC |

| Primary Purpose | Small molecule impurity detection | Aggregate/fragment detection |

| Expected Retention Time | ~18-22 minutes (Gradient dependent) | ~8-10 minutes (Isocratic) |

| Acceptance Criterion | Purity ≥ 95% | Monomer Peak ≥ 95% |

| Potential Impurities | Unreacted Lys-DNP, EG8 linker | Dimers, higher-order aggregates |

Chapter 2: Absolute Mass Confirmation via Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides direct, unequivocal evidence of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z).[9] For large, polar, and non-volatile molecules like our target compound, Electrospray Ionization (ESI) is the premier ionization technique.[9][10] It gently transfers molecules from solution into the gas phase, producing a series of multiply charged ions ([M+nH]ⁿ⁺), which allows for the analysis of high-mass compounds on instruments with a limited m/z range. To confirm the sequence of the molecular arms, Tandem MS (MS/MS) is employed to induce controlled fragmentation, providing a structural fingerprint.[11]

Experimental Protocol: ESI-MS Analysis

-

System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument is recommended.

-

Sample Preparation: Prepare a 100 µM solution of the purified compound in 50:50 Acetonitrile:Water with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.0 kV

-

Cone Voltage: 30 - 50 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 500 - 2500 m/z

-

-

Data Analysis: Deconvolute the resulting charge state envelope to determine the neutral molecular mass. For MS/MS, isolate a prominent parent ion (e.g., [M+3H]³⁺) and apply collision-induced dissociation (CID) energy to generate fragment ions.

Data Presentation: Predicted Molecular Masses

| Ion Species | Description | Predicted m/z (Calculated MW ≈ 2191.5 Da) |

| [M+2H]²⁺ | Doubly charged parent ion | ~1096.75 |

| [M+3H]³⁺ | Triply charged parent ion | ~731.50 |

| [M+4H]⁴⁺ | Quadruply charged parent ion | ~548.88 |

| [M-DNP] | Loss of one dinitroaniline group | ~2024.4 Da |

| [M-DNP-Lys] | Loss of DNP and Lysine | ~1896.3 Da |

Visualization: Conceptual MS/MS Fragmentation

Chapter 3: Definitive Connectivity Mapping with NMR Spectroscopy

Expertise & Rationale: While MS confirms what a molecule is made of, Nuclear Magnetic Resonance (NMR) spectroscopy reveals precisely how it is assembled.[12][13] It is the most powerful technique for de novo structure elucidation.[14] For a molecule of this size, a suite of 1D and 2D NMR experiments is not just helpful, but essential. ¹H and ¹³C NMR provide a census of the proton and carbon environments, while 2D experiments like COSY, HSQC, and HMBC build the atomic-level blueprint by revealing through-bond correlations between nuclei.[15][16]

-

¹H NMR: Maps all proton environments.

-

¹³C NMR: Maps all unique carbon environments.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart), confirming individual spin systems like the lysine sidechain and the aromatic DNP ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the fragments. It shows correlations between protons and carbons that are 2-3 bonds away, allowing us to "walk" across the molecule, for instance, from a proton on the lysine to a carbon on the EG8 linker, or from an EG8 proton to the core structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the purified, lyophilized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Data Acquisition: Acquire a standard set of experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC using manufacturer-provided parameter sets. Ensure sufficient acquisition time for the ¹³C and HMBC experiments due to the lower sensitivity.

-

Data Processing & Interpretation: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Analyze the spectra systematically, starting with the most downfield signals (aromatic protons) and working upfield. Use the 2D spectra to connect the identified spin systems.

Data Presentation: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Structural Unit | Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| 2,4-Dinitroaniline | Aromatic H | 8.8 - 7.2 | d, dd, d |

| Amine NH | ~9.0 | t | |

| Lysine | α-CH | ~4.2 | m |

| Sidechain CH₂ | 3.0 - 1.4 | m | |

| EG8 Linker | O-CH₂-CH₂-O | 3.6 - 3.4 | m |

| Core | N-CH₂ | ~2.8 | s (broad) |

Visualization: 2D NMR Connectivity Logic

Chapter 4: Chromophore Confirmation with UV-Vis Spectroscopy

Expertise & Rationale: The presence of three 2,4-dinitroaniline groups imparts a distinct and strong UV-Visible absorbance signature to the molecule.[17][18][19] UV-Vis spectroscopy serves as a rapid, inexpensive, and quantitative method to confirm the successful incorporation of this terminal chromophore.[20][21] The position of the maximum absorbance (λmax) is characteristic of the dinitrophenyl moiety, and the magnitude of the absorbance (molar absorptivity) can be used to verify the concentration of solutions for other assays.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~10-20 µM) in a suitable solvent (e.g., Ethanol or Phosphate-Buffered Saline).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum from 200 nm to 600 nm using the solvent as a blank reference.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Data Presentation: Expected Spectroscopic Data

| Parameter | Expected Value | Rationale |

| λmax | ~345 - 360 nm | Characteristic π → π* transition of the 2,4-dinitroaniline chromophore.[20][21] |

| Molar Absorptivity (ε) | ~45,000 - 50,000 M⁻¹cm⁻¹ | Approximately 3x the value of a single DNP-amine conjugate. |

Conclusion: A Synthesis of Evidence

The structural elucidation of a complex molecule like 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is a process of assembling a self-consistent analytical narrative.

-

HPLC establishes the sample's purity, ensuring that we are analyzing the target molecule and not a mixture of contaminants.

-

High-resolution ESI-MS provides the exact molecular weight, confirming the elemental formula, while MS/MS validates the sequence of the constituent building blocks.

-

A full suite of NMR experiments delivers the final, unambiguous proof of structure, mapping the atomic connectivity from the central core out to the terminal DNP groups.

-

UV-Vis spectroscopy offers a final, rapid verification of the key terminal functional group.

Together, these techniques provide an interlocking and mutually reinforcing dataset that allows for the confident and complete structural assignment of the target macromolecule, enabling its use in further research and development with the highest degree of scientific certainty.

References

- 1. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dendrimer - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Dendrimeric Structures in the Synthesis of Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 8. moravek.com [moravek.com]

- 9. jchemrev.com [jchemrev.com]

- 10. biosyn.com [biosyn.com]

- 11. news-medical.net [news-medical.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jchps.com [jchps.com]

- 15. use of nmr in structure ellucidation | PDF [slideshare.net]

- 16. m.youtube.com [m.youtube.com]

- 17. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. acp.copernicus.org [acp.copernicus.org]

- 20. researchgate.net [researchgate.net]

- 21. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

Design, Synthesis, and Characterization of a Trivalent Hapten: 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the design, synthesis, and characterization of a novel trivalent hapten, 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline). This molecule is engineered to serve as a precise tool for immunological research, particularly for studying the effects of multivalency on B-cell activation and antibody binding. By utilizing a central nitrilotriacetic acid (NTA) core, flexible octaethylene glycol (EG8) linkers, and the well-defined 2,4-dinitroaniline hapten, this construct offers a structurally defined platform to investigate the principles of avidity. We detail the rationale behind the molecular design, provide step-by-step synthetic protocols, and outline the analytical methods required for its validation, offering a complete framework for its application in immunology and drug development.

Introduction: The Principle of Multivalency in Hapten Recognition

The interaction between an antibody and its epitope is a cornerstone of the adaptive immune response. While the intrinsic binding strength between a single antibody-binding site and a single epitope is defined as affinity , the overall, enhanced binding strength derived from multiple simultaneous interactions is known as avidity . This avidity effect is critical in biological systems, where pathogens and allergens often present repetitive epitopes on their surfaces.

1.1 Haptens, Carriers, and the Immune Response

Haptens are small molecules that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The carrier provides the necessary T-cell epitopes to initiate a full-fledged immune response, while the hapten serves as the B-cell epitope recognized by antibodies. The dinitrophenyl (DNP) group, often introduced as 2,4-dinitroaniline, is a classic model hapten used extensively in immunology due to its high immunogenicity.

1.2 Rationale for a Trivalent Design

A trivalent hapten construct provides a powerful, minimalistic system to study the fundamental effects of multivalency. The presentation of three haptens on a single molecular scaffold is designed to effectively cross-link B-cell receptors (BCRs) on the surface of B lymphocytes. This cross-linking is a critical initial signal for B-cell activation, proliferation, and differentiation into antibody-producing plasma cells. A precisely structured trivalent molecule, as opposed to a randomly conjugated hapten-carrier protein, allows for a more controlled and quantitative investigation of these signaling events.

Caption: Monovalent affinity (Ka) vs. multivalent avidity (Kav).

Molecular Design and Components

The rational design of this trivalent hapten balances structural rigidity and flexibility to optimize its immunological function. Each component is selected for a specific purpose.

A Technical Guide to Hapten-Mediated Antibody Cross-Linking Using 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)

Introduction: Beyond Conventional Cross-Linking

In the landscape of antibody therapeutics and diagnostics, the precise control over antibody orientation and complex formation is paramount. Traditional chemical cross-linking methods, while widely used, often result in heterogeneous mixtures with random conjugations, which can compromise antibody functionality and lead to batch-to-batch variability. This guide delves into a sophisticated and highly specific alternative: hapten-mediated antibody cross-linking, focusing on the unique capabilities of the trivalent hapten, 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) .

This molecule leverages the high-affinity and specific interaction between the 2,4-dinitrophenyl (DNP) hapten and anti-DNP monoclonal antibodies. By presenting three DNP moieties on a flexible polyethylene glycol (PEG) scaffold, this trivalent hapten can orchestrate the self-assembly of anti-DNP IgG molecules into well-defined, stable complexes.[1][2][3] This approach offers a significant leap forward in creating homogenous, structurally defined antibody assemblies for a variety of applications, from enhancing immunoassays to the development of novel immunotherapeutics.

The Core Component: 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)

This trivalent hapten is a rationally designed molecule with distinct functional domains that contribute to its cross-linking capabilities.

-

Trivalent DNP Recognition Motifs: The three 2,4-dinitroaniline groups are the "hooks" that are specifically recognized by the antigen-binding fragments (Fab) of anti-DNP antibodies.[4][5] DNP is a well-characterized hapten known to elicit a robust immune response, leading to the availability of high-affinity monoclonal antibodies.[5]

-

Flexible EG8 Spacers: The eight-unit ethylene glycol (EG8) chains provide flexibility and optimal spacing between the DNP groups.[][7] This flexibility is crucial to allow the DNP moieties to access the binding sites of three separate antibody molecules simultaneously, overcoming potential steric hindrance. The hydrophilic nature of PEG also enhances the solubility of the entire complex.[][7]

-

Lysine and Nitrilotriacetic Acid Core: The lysine residues provide a branching point for the attachment of the DNP-EG8 arms, and the central nitrilotriacetic acid core offers a stable, tripodal scaffold.

Below is a conceptual representation of the molecular structure:

Caption: Conceptual structure of the trivalent DNP hapten.

Mechanism of Action: Orchestrated Self-Assembly

The cross-linking process is not a chemical reaction in the traditional sense, but rather a highly specific, non-covalent self-assembly driven by affinity. Each IgG antibody possesses two antigen-binding sites. The trivalent hapten can bridge three separate anti-DNP IgG molecules, leading to the formation of a stable, bicyclic trimer with a defined 3:2 stoichiometry (three IgG molecules to two trivalent hapten molecules).[1][2][3]

The formation of this complex is a thermodynamically driven process. Initially, mixing the trivalent hapten and the anti-DNP IgG may lead to the formation of larger, kinetically favored aggregates.[1][2][3] However, over time, these aggregates rearrange into the more stable and well-defined bicyclic trimer structure.[1][2][3]

Caption: Workflow of hapten-mediated antibody cross-linking.

Experimental Protocol: Formation and Characterization of Antibody Complexes

This section provides a detailed methodology for the formation and analysis of antibody complexes using the trivalent DNP hapten.

Materials and Reagents

-

Trivalent Hapten: 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)

-

Antibody: Monoclonal anti-DNP IgG (ensure high purity and affinity)

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Characterization Equipment:

-

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) system

-

Dynamic Light Scattering (DLS) instrument

-

Analytical Ultracentrifuge (AUC)

-

Step-by-Step Protocol

-

Reagent Preparation:

-

Prepare a stock solution of the trivalent hapten in an appropriate solvent (e.g., DMSO) and determine its concentration accurately via UV-Vis spectrophotometry.

-

Prepare a stock solution of the anti-DNP IgG in PBS. The concentration should be determined by measuring the absorbance at 280 nm.

-

All solutions should be filtered through a 0.22 µm filter before use.

-

-

Formation of Antibody-Hapten Complexes:

-

In a microcentrifuge tube, combine the anti-DNP IgG and the trivalent hapten at a desired molar ratio (e.g., a 3:2 molar ratio of IgG to hapten is a good starting point based on the expected stoichiometry).[1][2][3]

-

Gently mix the solution and incubate at room temperature for a defined period (e.g., 2-4 hours) to allow for the formation of stable complexes. The optimal incubation time should be determined empirically.

-

-

Characterization of the Complexes:

-

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):

-

Inject the reaction mixture onto an appropriate SE-HPLC column.

-

Analyze the chromatogram for the appearance of new peaks corresponding to higher molecular weight species (the antibody-hapten complexes) and the reduction of the monomeric IgG peak.

-

The retention times can be used to estimate the size of the complexes.

-

-

Dynamic Light Scattering (DLS):

-

Analytical Ultracentrifugation (AUC):

-

Data Presentation

| Parameter | Monomeric IgG | Trivalent Hapten Complex | Expected Outcome |

| SE-HPLC Retention Time | X min | < X min | Shift to earlier retention time |

| DLS Hydrodynamic Radius | ~5-6 nm | > 10 nm | Increase in particle size |

| AUC Sedimentation Coefficient | ~6-7 S | > 10 S | Increase in sedimentation coefficient |

Advantages Over Conventional Cross-Linkers

The use of a trivalent hapten for antibody cross-linking offers several distinct advantages over traditional chemical cross-linking reagents (e.g., glutaraldehyde, NHS esters):

-

Specificity and Homogeneity: The cross-linking is driven by the highly specific antigen-antibody interaction, resulting in well-defined and homogenous complexes rather than random aggregates.

-

Preservation of Antibody Function: As the cross-linking occurs at the antigen-binding site, the Fc region of the antibody remains unmodified and accessible for effector functions (e.g., binding to Fc receptors).

-

Reversibility (in principle): The non-covalent nature of the interaction means that the complex formation could be reversed by the addition of a high concentration of a monovalent DNP hapten, offering a level of control not possible with covalent cross-linkers.

-

Defined Stoichiometry: The trivalent nature of the hapten promotes the formation of complexes with a predictable 3:2 IgG:hapten ratio.[1][2][3]

Safety Considerations

The 2,4-dinitroaniline component of the hapten is a nitroaromatic compound. While the complete trivalent molecule will have its own unique toxicological profile, it is prudent to handle it with care, referencing the safety data for 2,4-dinitroaniline. This includes wearing appropriate personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area. 2,4-dinitroaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[8][9][10]

Conclusion and Future Directions

The use of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) for antibody cross-linking represents a sophisticated and powerful approach for the controlled assembly of antibody complexes. The ability to generate homogenous, structurally defined antibody multimers opens up exciting possibilities in various fields. Future research may focus on tailoring the linker length and hapten affinity to fine-tune the stability and geometry of the resulting complexes, as well as exploring their applications in targeted drug delivery, diagnostics, and as novel immunomodulatory agents. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this innovative cross-linking technology.

References

- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 2. A synthetic trivalent hapten that aggregates anti-2,4-DNP IgG into bicyclic trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Synthetic Trivalent Hapten that Aggregates Anti-2,4-DNP IgG into Bicyclic Trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synabs.be [synabs.be]

- 5. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. cpachem.com [cpachem.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline): Physicochemical Characteristics and Research Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed exploration of the physicochemical characteristics of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) , a complex trivalent hapten. Given the limited direct experimental data on this specific molecule, this document synthesizes information on its constituent components—the 2,4-dinitroaniline (DNP) hapten and the polyethylene glycol (PEG)-like linker—to offer a comprehensive theoretical and predictive analysis. This guide is intended to support researchers in designing experiments, understanding potential applications, and anticipating the behavior of this molecule in various research settings.

Introduction to a Unique Trivalent Hapten

2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is a synthetically derived molecule designed for specific applications in immunology and diagnostics. Its structure is notable for three key features: a central nitrilotriacetic acid core, flexible ethylene glycol (EG8) spacers, and terminal 2,4-dinitroaniline (DNP) moieties. This trivalent arrangement allows for the simultaneous binding of multiple antibody molecules, making it a potent cross-linking agent for receptors on immune cells. Specifically, it is known to aggregate with monoclonal anti-2,4-DNP IgG (IgGDNP), making it a valuable tool for studying immune responses and cellular signaling.[1][2][3]

The DNP group serves as a well-characterized hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule. The PEG-like (EG8) linkers are crucial for conferring solubility and flexibility to the entire structure. Understanding the interplay between the physicochemical properties of the DNP hapten and the PEGylated linker is essential for its effective use in research and development.

Physicochemical Characteristics

The 2,4-Dinitroaniline (DNP) Moiety

The terminal hapten, 2,4-dinitroaniline, is a well-documented organic compound.[4] Its properties significantly influence the overall characteristics of the trivalent molecule.

| Property | Value | Source |

| Molecular Formula | C6H5N3O4 | [4][5][6] |

| Molecular Weight | 183.12 g/mol | [4][5][6] |

| Appearance | Yellow powder or crystals | [5] |

| Melting Point | 176-180 °C | |

| Boiling Point | >300 °C (decomposes) | |

| Solubility in Water | 0.06 g/L (20 °C) | [4] |

| pKa | -4.53 (conjugate acid) | [4] |

Dinitroaniline appears as a yellow-colored needle-like solid and is insoluble in water.[7] It is toxic by ingestion and inhalation and may cause skin and eye irritation.[7]

The Nitrilotris(NH-EG8-Lys) Linker and the Impact of PEGylation

The central core and linker, composed of nitrilotriacetic acid, lysine, and eight ethylene glycol units, is a form of PEGylation. PEGylation is a widely used strategy in pharmaceuticals to enhance the physicochemical properties of molecules.[8]

Key benefits of PEGylation include:

-

Increased Solubility : Polyethylene glycol (PEG) is a hydrophilic polymer that significantly improves the water solubility of hydrophobic molecules.[8][9] This is particularly relevant for the sparingly soluble DNP moieties.

-

Enhanced Stability : PEGylation can protect molecules from enzymatic degradation and increase their thermal and chemical stability.[8] The PEG chains create a hydration shell around the molecule, helping to maintain its structure.[9]

-

Reduced Immunogenicity : The PEG chains can mask the molecule from the host's immune system, which can be a desirable feature in certain applications.[8]

-

Prolonged Half-Life : The increased size of PEGylated molecules reduces their clearance by the kidneys, extending their circulation time in the bloodstream.[8]

While larger PEGs can sometimes lead to reduced solubility at high concentrations, the EG8 linkers in this molecule are relatively short and are expected to primarily contribute to enhanced aqueous solubility and flexibility.[8]

Proposed Experimental Protocols for Characterization

To empirically determine the physicochemical properties of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline), the following experimental workflows are proposed.

Synthesis and Purification

The synthesis of 2,4-dinitroaniline can be achieved through the reaction of 1-chloro-2,4-dinitrobenzene with ammonia.[4] Another method involves the reaction of 2,4-dinitrochlorobenzene with urea in an ethanol aqueous solvent.[10] The crude product can be purified by recrystallization from alcohol and water.[11]

Diagram: Proposed Synthesis Workflow

A simplified workflow for the synthesis and purification of the target molecule.

Spectroscopic Analysis

-

UV-Vis Spectroscopy : Due to the dinitroaniline chromophore, the molecule is expected to have a characteristic UV-Vis spectrum. The maximum absorption for 2,4-dinitroaniline is observed at 257 nm and 335 nm in acetic acid.[5] The exact λmax for the trivalent molecule may be slightly shifted due to the linker.

-

Infrared (IR) Spectroscopy : The IR spectrum will confirm the presence of key functional groups, such as the nitro groups (NO2), amine groups (NH), and the ether linkages (C-O-C) of the ethylene glycol chains.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR will be crucial for confirming the final structure of the molecule, showing the characteristic peaks for the aromatic protons of the DNP ring and the aliphatic protons of the EG8 linker and lysine residues.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its identity and purity.

Solubility and Stability Assessment

-

Solubility Studies : The solubility of the compound should be determined in various solvents, including water, phosphate-buffered saline (PBS), and common organic solvents. This can be done by preparing saturated solutions and quantifying the concentration using UV-Vis spectroscopy.

-

Stability Studies : The stability of the molecule should be assessed under different conditions, such as varying pH, temperature, and light exposure. This can be monitored by techniques like HPLC to detect any degradation products over time.

Applications and Future Directions

The unique trivalent structure of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) makes it a powerful tool for a variety of research applications:

-

Immunology Research : As a multivalent hapten, it can be used to study B-cell activation, antibody cross-linking, and the formation of immune complexes.

-

Diagnostic Assays : Its ability to bind to anti-DNP antibodies makes it suitable for use in ELISA and other immunoassays as a detection or capture reagent.

-

Drug Delivery : While not a therapeutic agent itself, the principles of its design, particularly the use of PEGylated linkers to improve solubility and stability, are highly relevant to the field of drug delivery.[12][13]

Future research could focus on synthesizing and characterizing similar multivalent haptens with different linkers or haptens to modulate the immune response or for use in novel diagnostic platforms.

Conclusion

2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is a specialized molecule with significant potential in immunological research. While direct experimental data is scarce, a thorough understanding of its constituent parts—the 2,4-dinitroaniline hapten and the PEG-like linker—allows for a robust theoretical framework of its physicochemical properties. This guide provides the necessary foundational knowledge and proposed experimental strategies to enable researchers to effectively utilize this compound in their studies. The synthesis of established knowledge and predictive analysis presented here serves as a critical starting point for unlocking the full potential of this complex trivalent hapten.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenamine, 2,4-dinitro- [webbook.nist.gov]

- 7. 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nhsjs.com [nhsjs.com]

- 10. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Molecular Simulations of PEGylated Biomolecules, Liposomes, and Nanoparticles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline): A Trivalent Hapten for Advanced Immunological Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline), a synthetic trivalent hapten designed for precise applications in immunological research. We will delve into the molecular architecture of this tool, its primary mechanisms of action—namely, the aggregation of immunoglobulins and the activation of mast cells and basophils—and the intricate signaling pathways it triggers. This guide offers detailed, field-proven protocols for its use in key immunological assays and discusses its application in the study of allergic responses, antibody-antigen interactions, and cellular signaling cascades.

Introduction: The Power of Multivalency in Immunology

In the field of immunology, haptens—small molecules that elicit an immune response only when attached to a larger carrier molecule—are invaluable tools.[1] The 2,4-dinitrophenyl (DNP) group is a canonical hapten used extensively in studies of antibody recognition and allergic responses.[2][3] 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) leverages the DNP hapten in a precisely engineered trivalent format. Its structure allows for the simultaneous binding and cross-linking of multiple antibody molecules, making it a potent tool for investigating the consequences of antibody aggregation.

This molecule is particularly significant for two main areas of immunological study:

-

Thermodynamics of Antibody-Antigen Interactions: Its defined structure enables the formation of stable, well-defined antibody-hapten complexes, allowing for detailed biophysical characterization.[4][5]

-

Cellular Activation Mechanisms: As a multivalent antigen, it is a powerful activator of immune cells, particularly mast cells and basophils, by cross-linking surface-bound Immunoglobulin E (IgE) antibodies. This process is central to the Type 1 hypersensitivity reactions that underpin allergic diseases.[2][6][7]

This guide will serve as a detailed manual for researchers looking to employ this versatile molecule to probe the fundamental mechanisms of the immune system.

Molecular Design and Synthesis Rationale

The efficacy of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) stems from its carefully considered chemical architecture. Each component is designed to fulfill a specific function in its immunological role.

-

Trivalent Core (Nitrilotriacetic Acid): The central nitrilotriacetic acid scaffold provides three symmetric attachment points, defining the molecule's valency. Trivalency is a critical feature, as it allows for the formation of stable, bicyclic antibody trimers (IgG3-Hapten2 complexes), which are thermodynamically and kinetically more stable than aggregates formed with bivalent or monovalent haptens.[4][5]

-

2,4-Dinitroaniline (DNP) Hapten: The DNP groups are the antibody-binding moieties. DNP is recognized with high affinity by specific monoclonal antibodies, such as anti-DNP IgG and anti-DNP IgE, making this a highly specific and widely used experimental system.[4][8][9]

-

Lysine (Lys) Residue: The lysine residue serves as a convenient chemical handle for attaching the DNP group.

-

Octaethylene Glycol (EG8) Spacer: The flexible polyethylene glycol (PEG) spacers are crucial for the molecule's function.[10][11] They extend the DNP haptens away from the central core, providing the necessary distance and flexibility to bridge the antigen-binding sites (Fab arms) of two or three separate antibody molecules without significant steric hindrance.[4][12] This spacing is critical for efficient cross-linking of cell surface receptors.[6][13] Molecular dynamics simulations suggest that PEG spacers have a minimal effect on the conformation of small attached molecules, ensuring the DNP hapten remains accessible for antibody binding.[14][15]

A representative synthesis approach for a similar trivalent DNP hapten is described by Bilgiçer et al., which involves a multi-step process to couple the DNP-lysine moieties to the central nitrilotriacetic acid core via the PEG spacers.[4][5]

Mechanism of Action: From Antibody Aggregation to Cellular Degranulation

The primary role of this trivalent hapten is to induce the aggregation of anti-DNP antibodies. The downstream immunological consequences depend on the type of antibody and the cellular context.

Aggregation of Soluble IgG

When mixed with a monoclonal anti-DNP IgG in solution, 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) drives the formation of stable, high-molecular-weight aggregates.[16][17] Due to the valencies of the antibody (bivalent) and the hapten (trivalent), the system equilibrates to form a thermodynamically stable complex with a 3:2 stoichiometry of IgG to hapten (IgG3Hapten2).[4][5] This process can be monitored in real-time using techniques like size-exclusion high-performance liquid chromatography (SE-HPLC) and dynamic light scattering (DLS).[4][5]

The formation of these stable aggregates has implications for understanding the thermodynamics of multivalent interactions and has potential applications in biotechnology for the controlled assembly of antibody-based complexes.[4][5]

Cross-linking of IgE on Mast Cells and Basophils

The most profound biological effect of this trivalent hapten is its ability to activate mast cells and basophils, key effector cells in allergic reactions.[18] These cells are sensitized when allergen-specific IgE antibodies bind to their high-affinity IgE receptors (FcεRI) on the cell surface.[19]

The introduction of a multivalent hapten like 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) cross-links these IgE-FcεRI complexes, bringing them into close proximity.[20] This aggregation is the critical initiating event that triggers a complex intracellular signaling cascade, culminating in cellular degranulation—the release of potent inflammatory mediators, such as histamine, proteases, and cytokines, from intracellular granules.[21][22]

Signaling Pathways in Mast Cell Activation

The cross-linking of FcεRI receptors by the trivalent DNP hapten initiates a well-characterized signaling pathway that is fundamental to the allergic response. The aggregation of receptors is the linchpin that converts an external binding event into an internal biochemical cascade.

-

Initiation at the Receptor: The trivalent hapten binds to and bridges multiple IgE molecules bound to FcεRI receptors. This clustering brings the cytoplasmic tails of the receptor subunits into close proximity.

-

Lyn Kinase Activation: The Src family kinase Lyn , which is constitutively associated with the β-subunit of the FcεRI receptor, becomes activated. Lyn phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the β and γ subunits of adjacent receptor complexes.[23]

-

Syk Kinase Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, Syk . Upon binding, Syk is activated and phosphorylates a range of downstream substrate proteins.[24]

-

Signalosome Formation and Downstream Cascades: Activated Syk phosphorylates key adaptor proteins, such as the Linker for Activation of T-cells (LAT). This leads to the formation of a "signalosome" complex that recruits other signaling molecules, including Phospholipase C-gamma (PLCγ).

-

Calcium Mobilization and Degranulation: Activated PLCγ cleaves the membrane lipid PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).

-

The depletion of Ca2+ stores triggers the opening of store-operated calcium channels in the plasma membrane, leading to a sustained influx of extracellular Ca2+.

-

DAG and the elevated intracellular Ca2+ levels activate Protein Kinase C (PKC) and other effector proteins that are essential for the fusion of granules with the plasma membrane, resulting in the release of their contents (degranulation).[21]

-

This signaling cascade is a classic example of how receptor clustering on the cell surface can be translated into a robust physiological response.

Caption: FcεRI signaling cascade in mast cells initiated by trivalent hapten cross-linking.

Experimental Protocols

Here we provide standardized, step-by-step protocols for key assays utilizing 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline).

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of a granule-associated enzyme, β-hexosaminidase, released into the supernatant.[19]

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

Monoclonal anti-DNP IgE

-

2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) stock solution

-

Tyrode's Buffer

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate

-

Triton X-100 Lysis Buffer

-

Stop Buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.5)

-

96-well microplate and reader (405 nm)

Procedure:

-

Cell Sensitization: Plate RBL-2H3 cells in a 96-well plate and allow them to adhere. Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) overnight at 37°C.

-

Washing: Gently wash the sensitized cells twice with warm Tyrode's Buffer to remove unbound IgE.

-

Stimulation: Add serial dilutions of the trivalent hapten (prepared in Tyrode's Buffer) to the wells. Include a negative control (buffer only) and a positive control for total release (Triton X-100 Lysis Buffer). Incubate for 45-60 minutes at 37°C.[23]

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer to a new 96-well plate.

-

Enzyme Reaction: Add the pNAG substrate solution to each well containing the supernatant. Incubate for 1-2 hours at 37°C.

-

Stopping the Reaction: Add the Stop Buffer to each well.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: Express the percentage of degranulation as: [(Sample OD - Buffer OD) / (Triton OD - Buffer OD)] * 100.

| Parameter | Typical Concentration Range | Purpose |

| Anti-DNP IgE | 0.1 - 1.0 µg/mL | Sensitizes cells by binding to FcεRI |

| Trivalent Hapten | 0.1 - 1000 ng/mL | Cross-links IgE to trigger degranulation |

| Triton X-100 | 0.1% - 1.0% (v/v) | Lyses cells to determine total enzyme content |

In Vivo Passive Cutaneous Anaphylaxis (PCA) Model

The PCA model is used to assess IgE-mediated mast cell degranulation in vivo.[25]

Materials:

-

BALB/c mice

-

Monoclonal anti-DNP IgE

-

2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)

-

Evans blue dye

-

Saline

Procedure:

-

Sensitization: Inject mice intradermally in the ear pinna or shaved dorsal skin with a small volume (e.g., 20 µL) of anti-DNP IgE solution.[26]

-

Incubation Period: Wait for 24-48 hours to allow the IgE to bind to tissue mast cells.

-

Antigen Challenge: Anesthetize the mice and inject a solution of the trivalent hapten mixed with Evans blue dye intravenously (i.v.).

-

Observation: After 20-30 minutes, observe the injection sites. A positive reaction is indicated by the extravasation of the Evans blue dye into the tissue, forming a blue spot. This occurs because histamine and other mediators released from mast cells increase vascular permeability.[26]

-

Quantification (Optional): The diameter of the blue spot can be measured. For more quantitative results, the dye can be extracted from the tissue and its concentration measured spectrophotometrically.

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) experiment.

Applications in Immunological Research

The unique properties of 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) make it a valuable reagent for several research areas:

-

Allergy and Hypersensitivity Research: It serves as a model multivalent allergen to study the mechanisms of mast cell activation and to screen for potential anti-allergic compounds that inhibit degranulation.[2][9]

-

Signal Transduction Studies: The ability to precisely control the timing and extent of FcεRI cross-linking allows for detailed kinetic studies of the downstream signaling pathways.[27]

-

Biophysical Chemistry: The formation of defined IgG3-Hapten2 complexes provides a model system for studying the thermodynamics and kinetics of multivalent protein-ligand interactions.[4][5]

-

Immunogen Design: While used here as an elicitor, the principles of multivalency and hapten presentation it embodies are central to the design of novel vaccines and immunogens.

Conclusion

2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is more than just a chemical reagent; it is a precision tool that allows for the controlled interrogation of complex immunological processes. Its trivalent design enables the study of antibody aggregation and provides a potent and specific stimulus for IgE-mediated cellular activation. By understanding its molecular design, mechanism of action, and the experimental protocols for its use, researchers can effectively probe the signaling cascades that underpin allergic disease and the fundamental principles of antibody-antigen interactions.

References

- 1. Anaphylaxis to drugs: Overcoming mast cell unresponsiveness by fake antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic allergen design reveals the significance of moderate affinity epitopes in mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. A Synthetic Trivalent Hapten that Aggregates Anti-2,4-DNP IgG into Bicyclic Trimers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A synthetic trivalent hapten that aggregates anti-2,4-DNP IgG into bicyclic trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cross-linking of IgE-receptor complexes at the cell surface: synthesis and characterization of a long bivalent hapten that is capable of triggering mast cells and rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Cross-linking of IgE-receptor complexes at the cell surface: a fluorescence method for studying the binding of monovalent and bivalent haptens to IgE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of weak-affinity epitope-IgE interactions prevents mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cross-linking of IgE-receptor complexes by rigid bivalent antigens greater than 200 A in length triggers cellular degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of poly(ethylene glycol) (PEG) spacers on the conformational properties of small peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Experimental activation of mast cells and their pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preferential Signaling and Induction of Allergy-promoting Lymphokines Upon Weak Stimulation of the High Affinity IgE Receptor on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cross-linking of immunoglobulin E-receptor complexes induces their interaction with the cytoskeleton of rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Negative control of mast cell degranulation and the anaphylactic response by the phosphatase lipin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Different activation signals induce distinct mast cell degranulation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Positive and Negative Regulation of Mast Cell Activation by Lyn via the Fc∊RI - PMC [pmc.ncbi.nlm.nih.gov]

- 24. IgE- and IgE+Ag-mediated mast cell migration in an autocrine/paracrine fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Heterobivalent Ligand Inhibits Mast Cell Degranulation via Selective Inhibition of Allergen-IgE Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

"2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)" as a research chemical

An In-Depth Technical Guide to 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the trivalent hapten, 2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline). It is intended for researchers, scientists, and drug development professionals who are considering this molecule for applications in immunology, diagnostics, and targeted therapeutic research. We will delve into its molecular architecture, plausible synthetic routes, mechanism of action, and practical experimental protocols.

Introduction: Unveiling a Trivalent Cross-linker